Cas no 2229083-06-9 (4-(5-methoxy-2-nitrophenyl)butan-2-ol)

4-(5-methoxy-2-nitrophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- 4-(5-methoxy-2-nitrophenyl)butan-2-ol
- 2229083-06-9
- EN300-1789651
-
- インチ: 1S/C11H15NO4/c1-8(13)3-4-9-7-10(16-2)5-6-11(9)12(14)15/h5-8,13H,3-4H2,1-2H3
- InChIKey: NZOMAPAARMAOIQ-UHFFFAOYSA-N
- SMILES: OC(C)CCC1C=C(C=CC=1[N+](=O)[O-])OC
計算された属性
- 精确分子量: 225.10010796g/mol
- 同位素质量: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 75.3Ų
4-(5-methoxy-2-nitrophenyl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789651-0.05g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 0.05g |
$900.0 | 2023-09-19 | ||
Enamine | EN300-1789651-5.0g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 5g |
$3105.0 | 2023-06-02 | ||
Enamine | EN300-1789651-0.1g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 0.1g |
$943.0 | 2023-09-19 | ||
Enamine | EN300-1789651-0.25g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 0.25g |
$985.0 | 2023-09-19 | ||
Enamine | EN300-1789651-0.5g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 0.5g |
$1027.0 | 2023-09-19 | ||
Enamine | EN300-1789651-10.0g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 10g |
$4606.0 | 2023-06-02 | ||
Enamine | EN300-1789651-1.0g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 1g |
$1070.0 | 2023-06-02 | ||
Enamine | EN300-1789651-10g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 10g |
$4606.0 | 2023-09-19 | ||
Enamine | EN300-1789651-2.5g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 2.5g |
$2100.0 | 2023-09-19 | ||
Enamine | EN300-1789651-1g |
4-(5-methoxy-2-nitrophenyl)butan-2-ol |
2229083-06-9 | 1g |
$1070.0 | 2023-09-19 |
4-(5-methoxy-2-nitrophenyl)butan-2-ol 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
4-(5-methoxy-2-nitrophenyl)butan-2-olに関する追加情報
Chemical Profile of 4-(5-methoxy-2-nitrophenyl)butan-2-ol (CAS No. 2229083-06-9)
4-(5-methoxy-2-nitrophenyl)butan-2-ol, identified by its Chemical Abstracts Service (CAS) number 2229083-06-9, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a butan-2-ol side chain attached to a nitro-substituted aromatic ring with a methoxy group, presents a unique structural framework that makes it of significant interest for synthetic and biological applications.
The molecular structure of 4-(5-methoxy-2-nitrophenyl)butan-2-ol consists of a butyl group linked to a phenyl ring that is modified by both a methoxy group at the 5-position and a nitro group at the 2-position. This particular arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical reactions and interactions. The presence of the nitro group, in particular, introduces both electron-withdrawing effects and potential reactivity, making this compound a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in developing novel molecules with tailored pharmacological properties. The structural motif of 4-(5-methoxy-2-nitrophenyl)butan-2-ol has been explored in several research studies for its potential as a building block in drug discovery. The combination of the aromatic ring system with the aliphatic side chain offers multiple sites for functionalization, allowing chemists to modify its properties for specific applications.
One area where 4-(5-methoxy-2-nitrophenyl)butan-2-ol has shown promise is in the development of bioactive molecules. Researchers have utilized this compound as an intermediate in synthesizing potential therapeutic agents targeting various biological pathways. The nitro group, for instance, can be reduced to an amine, opening up possibilities for further derivatization into more complex structures. Similarly, the methoxy group can participate in etherification reactions, enabling the creation of diverse derivatives.
The pharmaceutical industry has been particularly interested in compounds that exhibit both central nervous system (CNS) activity and anti-inflammatory properties. Studies have indicated that derivatives of 4-(5-methoxy-2-nitrophenyl)butan-2-ol may possess such dual functionalities. The nitro group is known to influence blood-brain barrier penetration, while the methoxy group can modulate interactions with specific receptors or enzymes. These characteristics make this compound a valuable candidate for further investigation in neuropharmacology.
Moreover, the synthesis of 4-(5-methoxy-2-nitrophenyl)butan-2-ol itself represents an interesting challenge for organic chemists. The synthesis involves multiple steps, including nitration of the aromatic ring and subsequent functionalization of the butan-2-ol moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies not only highlight the compound's complexity but also showcase the latest advancements in synthetic organic chemistry.
The biological activity of 4-(5-methoxy-2-nitrophenyl)butan-2-ol has been explored through various experimental approaches. In vitro studies have demonstrated its potential interactions with enzymes and receptors relevant to inflammation and pain management. Additionally, preclinical trials have provided insights into its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for understanding how the compound behaves within biological systems and for guiding further development efforts.
Recent research has also focused on understanding the mechanistic aspects of 4-(5-methoxy-2-nitrophenyl)butan-2-ol's interactions with biological targets. Computational modeling techniques have been used to predict how the compound binds to specific proteins or enzymes at an atomic level. These studies not only provide theoretical insights but also help in designing more potent derivatives with improved efficacy and reduced side effects.
The environmental impact of synthesizing and using 4-(5-methoxy-2-nitrophenyl)butan-2-ol is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic methods that use less hazardous reagents have been explored as alternatives to traditional chemical processes. Such sustainable approaches are essential for ensuring that pharmaceutical development remains environmentally responsible.
In conclusion,4-(5-methoxy-2-nitrophenyl)butan-2-ol (CAS No. 2229083-06) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications and synthetic methodologies,this compound is likely to remain at the forefront of medicinal chemistry innovation.
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